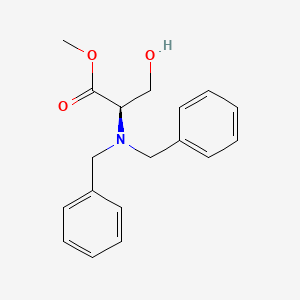

Methyl N,N-dibenzyl-D-serinate

Description

Methyl N,N-dibenzyl-D-serinate is a chiral serine derivative characterized by a methyl ester group at the carboxylic acid position and two benzyl groups attached to the nitrogen atom of the amino group. The compound is typically synthesized through a two-step process: (1) benzylation of D-serine’s amino group using benzyl halides, and (2) esterification of the carboxylic acid with methanol. The dibenzyl groups enhance lipophilicity, making it useful in pharmaceutical intermediates and peptide synthesis, where protection of the amine is critical .

Properties

CAS No. |

202478-34-0 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

methyl (2R)-2-(dibenzylamino)-3-hydroxypropanoate |

InChI |

InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3/t17-/m1/s1 |

InChI Key |

VAAGDABRDJFHHK-QGZVFWFLSA-N |

SMILES |

COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Isomeric SMILES |

COC(=O)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

sequence |

S |

Origin of Product |

United States |

Chemical Reactions Analysis

Formation of Aziridinium Intermediate

Methyl N,N-dibenzyl-D-serinate is first converted to its O-methylsulfonyl (mesyl) derivative (1) (Fig. 1A). This activation step facilitates intramolecular ring closure to generate an aziridinium ion (2) , a strained three-membered ring that reacts regioselectively with nucleophiles .

Reaction Conditions :

-

Mesylation: Methanesulfonyl chloride (MsCl) and triethylamine (EtN) in dichloromethane (CHCl) at 0°C .

-

Aziridinium formation: Heating the mesylate in solvents like dimethyl ether (DME) with EtN at 80°C .

Nucleophilic Ring-Opening Reactions

The aziridinium intermediate reacts with diverse nucleophiles to yield β-substituted amino esters (Table 1).

Table 1: Nucleophilic Substitution Products and Yields

Key Observations :

-

Reactions proceed with retention of configuration at the α-carbon, ensuring enantiopurity .

-

Secondary amines (e.g., piperidine) show reduced reactivity due to steric hindrance .

Mechanistic Insights

-

Regioselectivity : Nucleophiles attack the less hindered β-carbon of the aziridinium ion .

-

Stereochemical fidelity : The N,N-dibenzyl groups prevent epimerization during mesylation and substitution .

-

Solvent effects : Polar aprotic solvents (DMF, DME) enhance reaction rates by stabilizing the aziridinium intermediate .

Comparative Analysis of Methodologies

Comparison with Similar Compounds

Functional Group Analysis

Methyl N,N-dibenzyl-D-serinate shares functional motifs with several compounds:

- D-Serine Benzyl Ester Benzenesulfonate (CAS 141527-77-7) : Features a benzyl ester and a benzenesulfonate group, increasing solubility in polar solvents compared to the methyl ester analog. Molecular weight: 353.39 g/mol .

- Sandaracopimaric Acid Methyl Ester: A diterpene methyl ester lacking amino protection but sharing ester functionality. Its hydrophobicity arises from the fused-ring terpene structure rather than benzyl groups .

Physicochemical Properties

Key Observations :

Stability and Reactivity

- Stability : Benzyl groups offer stability under acidic and basic conditions but are cleavable via catalytic hydrogenation. Methyl esters are hydrolyzed slower than benzyl esters, balancing stability and post-synthetic modification ease.

- Reactivity : The serine hydroxyl group can undergo phosphorylation or glycosylation, a feature absent in glycine or hydrocarbon-backbone analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.